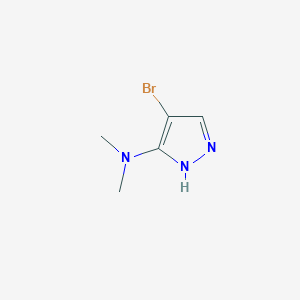

4-bromo-N,N-dimethyl-1H-Pyrazol-3-amine

Description

4-Bromo-N,N-dimethyl-1H-pyrazol-3-amine is a brominated pyrazole derivative with a dimethylamino substituent at the 3-position. Its molecular formula is C₅H₈BrN₃ (molecular weight: 214.05 g/mol), featuring a pyrazole ring substituted with a bromine atom at the 4-position and a dimethylamino group at the 3-position .

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

4-bromo-N,N-dimethyl-1H-pyrazol-5-amine |

InChI |

InChI=1S/C5H8BrN3/c1-9(2)5-4(6)3-7-8-5/h3H,1-2H3,(H,7,8) |

InChI Key |

FWHDHIIDMXLJMC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=NN1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-1-ethyl-1H-pyrazol-3-amine (CAS 1006481-44-2)

- Molecular Formula : C₅H₈BrN₃

- Key Differences: The ethyl group at the 1-position instead of a methyl group in the dimethylamino substituent.

- Synthesis : Prepared via alkylation of 4-bromo-1H-pyrazol-3-amine with ethyl iodide .

- Applications : Used in kinase inhibitor development due to its ability to modulate electron density in the pyrazole ring, as shown in DFT studies .

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

- Molecular Formula : Varies with aryl substituents (e.g., C₁₄H₁₁BrN₄ for 5-(3-bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine).

- Key Differences : Incorporation of a triazole ring instead of pyrazole, enhancing hydrogen-bonding capacity.

- Synthesis: Formed via cyclocondensation of 3-bromobenzonitrile with N-arylhydrazine carboxamides in n-butanol with K₂CO₃ .

- Bioactivity : Exhibits anticancer activity against breast cancer cell lines (IC₅₀ = 2.5–8.7 µM) .

1-(4-Aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C₂₈H₃₁BrN₄O₄S₂

- Key Differences : A sulfonamide group at the 4-position and a bromothiophene substituent at the 5-position.

- Synthesis : Derived from 5-bromothiophene-2-carbaldehyde and sulfonamide precursors under reflux conditions .

- Applications : Demonstrated potent antioxidant activity (EC₅₀ = 12 µM in DPPH assay) and kinase inhibition .

Key Research Findings

Electronic Effects : The bromine atom in 4-bromo-N,N-dimethyl-1H-pyrazol-3-amine increases electrophilicity, making it a candidate for nucleophilic aromatic substitution reactions. This property is exploited in designing kinase inhibitors, where the bromine acts as a leaving group .

Biological Relevance: Pyrazole derivatives with bromine and amino groups show enhanced binding to ATP pockets in kinases due to their planar structure and hydrogen-bonding capacity .

Comparative Reactivity : Triazole analogs (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibit higher metabolic stability than pyrazole derivatives, attributed to the triazole ring’s resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.